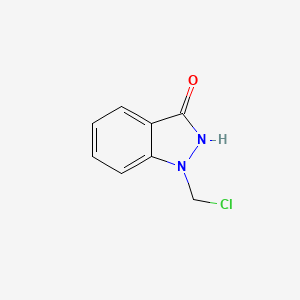
1-Ethyl-2-phenylindole-5-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-phenylindole-5-sulfonic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological and chemical properties. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications
Preparation Methods
The synthesis of 1-ethyl-2-phenylindole-5-sulfonic acid typically involves several steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . For the specific synthesis of this compound, the following steps are generally followed:
Formation of the Indole Core: The Fischer indole synthesis is employed, using phenylhydrazine and an appropriate aldehyde or ketone.
Ethylation: The indole core is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Ethyl-2-phenylindole-5-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethyl-2-phenylindole-5-sulfonic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-2-phenylindole-5-sulfonic acid involves its interaction with various molecular targets. The indole core can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The sulfonic acid group enhances its solubility and allows for better interaction with biological targets.
Comparison with Similar Compounds
1-Ethyl-2-phenylindole-5-sulfonic acid can be compared with other indole derivatives such as:
1-Methyl-2-phenylindole: Similar in structure but lacks the sulfonic acid group, making it less soluble and potentially less active in certain biological assays.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities and applications.
Indole-3-carbinol: Known for its anticancer properties, it differs in its substitution pattern and biological effects.
The unique combination of the ethyl and sulfonic acid groups in this compound provides distinct chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
1-ethyl-2-phenylindole-5-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-2-17-15-9-8-14(21(18,19)20)10-13(15)11-16(17)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQAHDMTCXFLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C=C1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
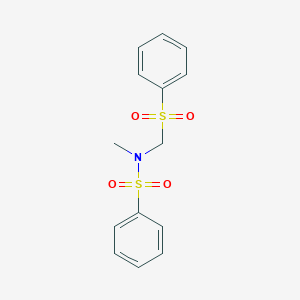
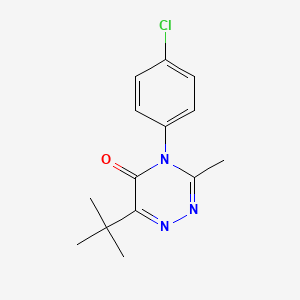
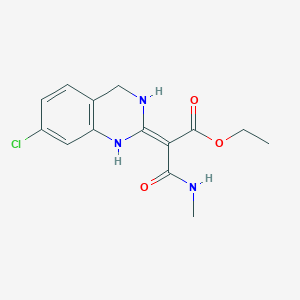

![2-[2-(2-Aminophenyl)sulfonylethylsulfonyl]aniline](/img/structure/B8040597.png)
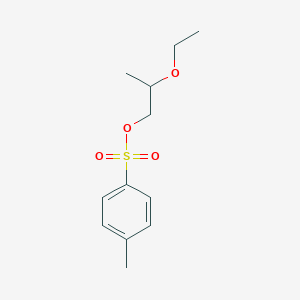

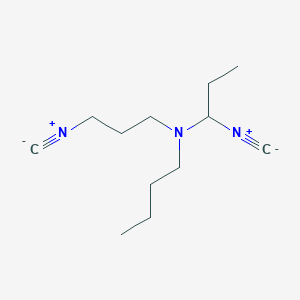
![4-[2-(4-Hydroxycyclohexyl)-2-bicyclo[2.2.1]heptanyl]cyclohexan-1-ol](/img/structure/B8040637.png)
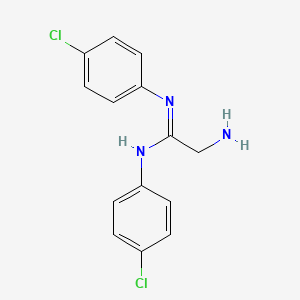
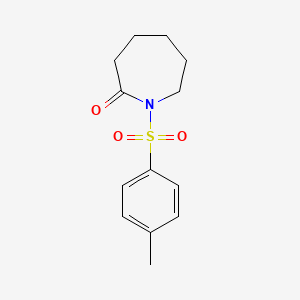
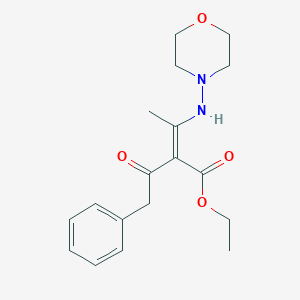
![5,7-Di(piperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8040663.png)
